Cas no 24812-93-9 (Methyl 3-amino-4-ethylbenzoate)
Methyl 3-amino-4-ethylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-amino-4-ethylbenzoate
- MB19539
- SureCN3942994
- 3-AMINO-4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER
- 3-amino-4-ethylbenzoic acid methyl ester
- 1H-PYRROLE-2-CARBOXYLIC ACID,3-AMINO-4-CYANO-,METHYL ESTER
- methyl 3-amino-4-cyanopyrrole-2-carboxylate
- METHYL 3-AMINO-4-CYANO-PYRROLE-2-CARBOXYLATE
- 3-Amino-4-ethyl-benzoesaeure-methylester
- Methyl-3-amino-4-ethylbenzoat
- methyl3-amino-4-ethylbenzoate
- SCHEMBL12693538
- A1-09872
- G11151
- 24812-93-9
- ADYSZCGUXDZDGN-UHFFFAOYSA-N
- 3-Amino-4-ethyl-benzoic acid methyl ester
- CS-0214874
- AKOS012322560
- DA-07712
- EN300-200657
-
- MDL: MFCD17276539
- Inchi: 1S/C10H13NO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3
- InChI Key: ADYSZCGUXDZDGN-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(=C(C=1)N)CC)=O
Computed Properties
- Exact Mass: 179.09500
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32000
- LogP: 2.19900
Methyl 3-amino-4-ethylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M953654-250mg |
Methyl 3-amino-4-ethylbenzoate |
24812-93-9 | 97% | 250mg |
¥1,764.00 | 2022-09-01 | |
| eNovation Chemicals LLC | D293893-5g |
3-Amino-4-ethyl-benzoic acid methyl ester |
24812-93-9 | 95% | 5g |
$595 | 2024-08-03 | |
| eNovation Chemicals LLC | D293893-10g |
3-Amino-4-ethyl-benzoic acid methyl ester |
24812-93-9 | 95% | 10g |
$995 | 2024-08-03 | |
| Enamine | EN300-200657-0.05g |
methyl 3-amino-4-ethylbenzoate |
24812-93-9 | 95% | 0.05g |
$67.0 | 2023-09-16 | |
| Enamine | EN300-200657-0.1g |
methyl 3-amino-4-ethylbenzoate |
24812-93-9 | 95% | 0.1g |
$101.0 | 2023-09-16 | |
| Enamine | EN300-200657-0.25g |
methyl 3-amino-4-ethylbenzoate |
24812-93-9 | 95% | 0.25g |
$144.0 | 2023-09-16 | |
| Enamine | EN300-200657-0.5g |
methyl 3-amino-4-ethylbenzoate |
24812-93-9 | 95% | 0.5g |
$226.0 | 2023-09-16 | |
| Enamine | EN300-200657-1.0g |
methyl 3-amino-4-ethylbenzoate |
24812-93-9 | 95% | 1g |
$290.0 | 2023-05-24 | |
| Enamine | EN300-200657-2.5g |
methyl 3-amino-4-ethylbenzoate |
24812-93-9 | 95% | 2.5g |
$500.0 | 2023-09-16 | |
| Enamine | EN300-200657-5.0g |
methyl 3-amino-4-ethylbenzoate |
24812-93-9 | 95% | 5g |
$850.0 | 2023-05-24 |
Methyl 3-amino-4-ethylbenzoate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Methyl 3-amino-4-ethylbenzoate
Methyl 3-amino-4-ethylbenzoate (CAS No. 24812-93-9): A Comprehensive Overview
Methyl 3-amino-4-ethylbenzoate, with the chemical formula C10H13NO2 and CAS number 24812-93-9, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound has garnered attention due to its versatile applications and potential in various biochemical pathways. The structural characteristics of Methyl 3-amino-4-ethylbenzoate make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The molecular structure of Methyl 3-amino-4-ethylbenzoate consists of a benzoate core substituted with an amino group at the 3-position and an ethyl group at the 4-position. This specific arrangement imparts unique reactivity and binding properties, making it a promising candidate for further functionalization. In recent years, there has been a growing interest in exploring the pharmacological potential of this compound, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.
Recent studies have highlighted the role of Methyl 3-amino-4-ethylbenzoate as a precursor in the synthesis of bioactive molecules. For instance, researchers have demonstrated its utility in constructing heterocyclic frameworks that exhibit significant biological activity. These studies suggest that derivatives of Methyl 3-amino-4-ethylbenzoate may possess therapeutic properties relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's. The ability to modify the benzoate core while retaining the amino and ethyl substituents offers a flexible platform for designing molecules with enhanced efficacy and reduced side effects.
In addition to its role in drug development, Methyl 3-amino-4-ethylbenzoate has been investigated for its potential applications in material science. The compound's aromatic structure and functional groups make it suitable for use in polymer synthesis and as a ligand in catalytic systems. Researchers have explored its incorporation into conductive polymers and metal-organic frameworks (MOFs), which are gaining prominence due to their applications in gas storage, separation technologies, and sensing devices.
The synthesis of Methyl 3-amino-4-ethylbenzoate can be achieved through various chemical pathways, including nucleophilic aromatic substitution and condensation reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yield and selectivity. These methods not only enhance the efficiency of producing Methyl 3-amino-4-ethylbenzoate but also open avenues for introducing additional functional groups, thereby expanding its utility in medicinal chemistry.
One of the most compelling aspects of Methyl 3-amino-4-ethylbenzoate is its potential as a scaffold for drug discovery. The benzoate moiety is a well-known pharmacophore found in numerous FDA-approved drugs, while the amino and ethyl groups provide additional sites for chemical modification. This combination allows for the creation of molecules with tailored properties, such as improved solubility, bioavailability, and target specificity. Computational modeling and high-throughput screening techniques are being leveraged to identify novel derivatives of Methyl 3-amino-4-ethylbenzoate with enhanced pharmacological activity.
The growing body of research on Methyl 3-amino-4-ethylbenzoate underscores its importance as a versatile building block in synthetic chemistry. As our understanding of its reactivity and biological properties continues to evolve, new applications are likely to emerge. Collaborative efforts between academia and industry are essential to fully realize the potential of this compound in advancing therapeutic interventions and material innovations.
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